

Reference Standard Characterization Guide: 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile

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Compound of Interest

Compound Name: 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile

CAS No.: 1384430-53-8

Cat. No.: B3339954

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CAS: 1384430-53-8 | Formula: C₆H₁₀ClNO | M.W.: 147.60 g/mol [1][2]

Executive Summary

This guide outlines the rigorous characterization of **4-chloro-2-hydroxy-3,3-dimethylbutanenitrile**, a critical intermediate in the synthesis of Pantolactone and Vitamin B5 (Pantothenic Acid).[2] Unlike simple stable intermediates, this molecule is a cyanohydrin derivative derived from chloropivalaldehyde. Its structural lability requires a specialized analytical approach.

This document objectively compares two methodologies for potency assignment—Mass Balance (MB) versus Quantitative NMR (qNMR)—demonstrating why qNMR is the superior choice for this specific class of labile electrophiles.

Part 1: Structural Elucidation & Identification

Before potency can be assigned, the identity and stereochemistry of the reference standard must be unequivocally established.

NMR Spectroscopy (The Fingerprint)

The gem-dimethyl group at C3 and the chiral center at C2 create a unique magnetic environment.

Nucleus	Chemical Shift (δ)	Multiplicity	Assignment	Expert Insight
^1H NMR	4.45	Singlet (or d)	CH-OH (C2)	The hydroxyl proton coupling is solvent-dependent (visible in DMSO- d_6 , often absent in CDCl_3). ^[2]
^1H NMR	3.60, 3.75	Doublets (AB)	$\text{CH}_2\text{-Cl}$ (C4)	Critical: The C4 protons are diastereotopic due to the C2 chiral center. They will not appear as a singlet.
^1H NMR	1.05, 1.10	Singlets	$\text{C}(\text{CH}_3)_2$	The gem-dimethyl groups are also diastereotopic and will appear as two distinct singlets.
^{13}C NMR	~ 119.0	Singlet	-CN (C1)	Characteristic nitrile shift.
^{13}C NMR	~ 72.0	Singlet	CH-OH (C2)	Confirms the cyanohydrin carbon.

Mass Spectrometry (MS)

- Technique: LC-MS (ESI+) or GC-MS (EI).[2]
- Key Feature: The Chlorine Isotope Pattern.
- Observation: A distinct 3:1 ratio of the molecular ion peaks [M] and [M+2] (m/z 147 and 149) confirms the presence of a single chlorine atom.

Stereochemical Configuration

Since the biological activity of Pantothenic Acid is linked to the (R)-isomer (derived from D-Pantolactone), determining the Enantiomeric Excess (ee) is mandatory.

- Method: Chiral GC (e.g., Cyclodextrin-based column like Chiraldex G-TA).[2]
- Target: >99.5% ee for Primary Reference Standard grade.

Part 2: Potency Assignment – The Comparison

For a reference standard to be valid, we must assign a precise purity value (Potency). We compared the traditional Mass Balance approach against qNMR.

The Contenders

Method A: Mass Balance (The Traditional "Gold Standard")

Calculates purity by subtracting all impurities from 100%.[3]

[2]

- Workflow: Requires HPLC (organic impurities), GC-HS (solvents), Karl Fischer (water), and ROI (Residue on Ignition).

Method B: Quantitative NMR (The Modern Standard)

Directly measures the molar ratio of the analyte against a NIST-traceable internal standard (IS).

Comparative Data Analysis

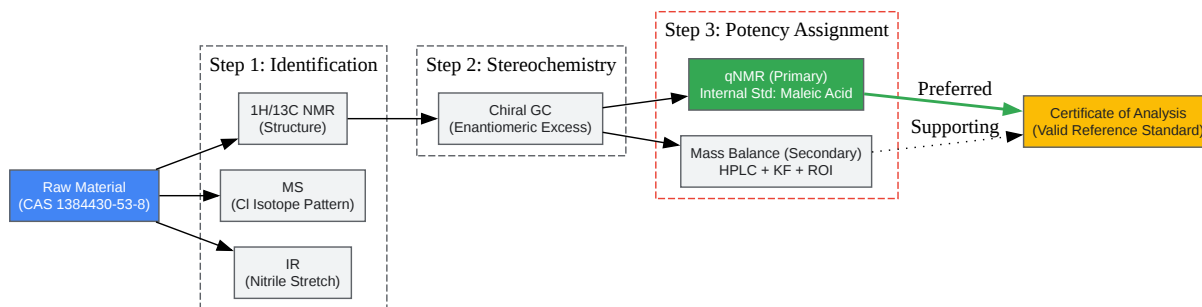
Feature	Method A: Mass Balance	Method B: qNMR	Verdict
Accuracy	High, if all impurities are detected.[2]	High, direct measurement.	qNMR (Eliminates "hidden impurity" bias).
Sample Stress	High: Long HPLC runs and KF titration can degrade labile cyanohydrins.	Low: Analyzed in solution at ambient T immediately after dissolution.	qNMR (Crucial for this molecule).
Speed	Slow (3-4 days for full suite).	Fast (< 2 hours).	qNMR.
Response Factors	Requires relative response factors (RRF) for impurities.	No RRF needed.	qNMR.

Expert Recommendation

For **4-chloro-2-hydroxy-3,3-dimethylbutanenitrile**, qNMR is the superior characterization method. Reasoning: As a cyanohydrin, this molecule is susceptible to equilibrium reversion (retro-cyanohydrin reaction) in solution or under the heat of a GC injector. Mass Balance risks overestimating purity if degradation products (like HCN or Chloropivalaldehyde) are not perfectly captured or if they form during the analysis. qNMR provides a "snapshot" of the intact molecule.

Part 3: Visualization of Workflows

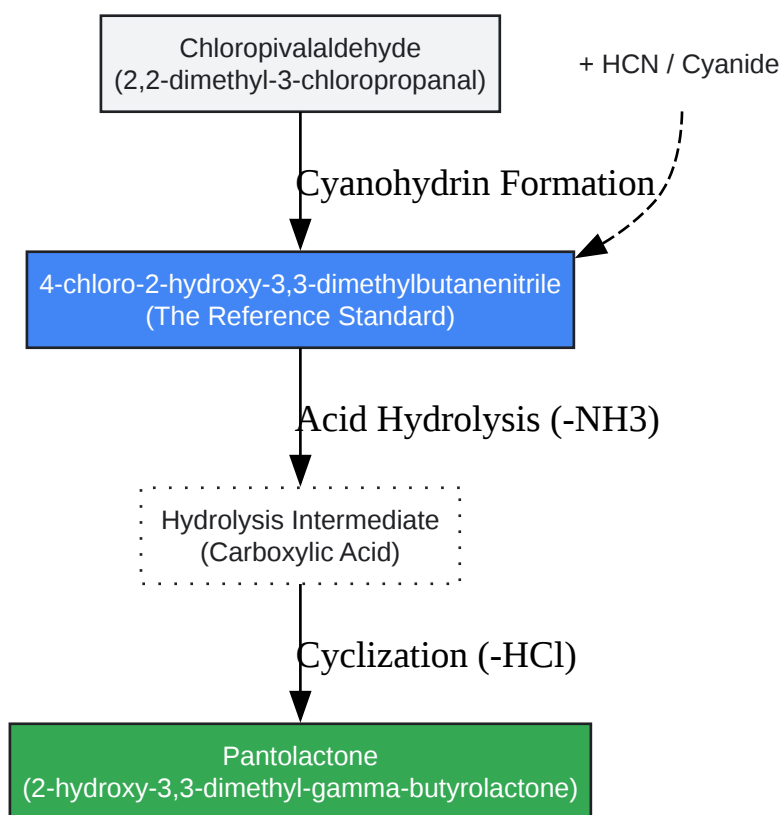
Characterization Logic Flow



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Caption: Workflow for establishing a Primary Reference Standard. qNMR is prioritized for potency due to analyte lability.

Synthesis Context (Pantolactone Pathway)



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Caption: The role of the target molecule as a direct precursor to Pantolactone (Vitamin B5 intermediate).

Part 4: Experimental Protocols

Protocol A: qNMR Potency Assay (Recommended)

Objective: Determine purity with <0.5% uncertainty.

- Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent NIST-traceable). It provides a singlet at ~6.3 ppm, well-separated from the analyte's signals.
- Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent volatility issues and stabilize the hydroxyl proton).
- Preparation:
 - Weigh 20.0 mg of Analyte (±0.01 mg) into a vial.

- Weigh 15.0 mg of Maleic Acid (± 0.01 mg) into the same vial.
- Dissolve in 0.7 mL DMSO- d_6 .
- Acquisition:
 - Pulse angle: 90° .
 - Relaxation delay (D1): 60 seconds (Must be $> 5 \times T1$).
 - Scans: 16 or 32.
 - Temperature: 298 K.
- Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (set to equivalent protons) and the C3-Gem-Dimethyl singlets of the analyte (most stable signal).[2]

Protocol B: HPLC Purity (Supporting Data)

Objective: Detect organic impurities for qualitative profiling.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase:
 - A: 0.1% Phosphoric Acid in Water.
 - B: Acetonitrile.
- Gradient: 5% B to 90% B over 20 minutes.
- Detection: UV at 210 nm (Nitrile absorption is weak; low wavelength required).
- Flow Rate: 1.0 mL/min.
- Sample Temp: 10°C (Keep cool to prevent degradation).

References

- International Council for Harmonisation (ICH).Guideline Q3A(R2): Impurities in New Drug Substances. (2006). [[Link](#)]
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- PubChem.Compound Summary: 4-Chloro-3,3-dimethylbutanenitrile (Related Structure/Precursor).[2][4][[Link](#)]
- Pauli, G. F., et al.Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Natural Products. (2012).[5] [[Link](#)]

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